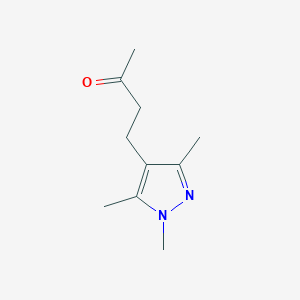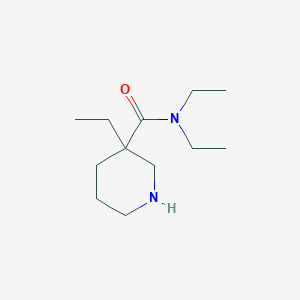
2-Methoxy-3-(piperidin-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-3-(piperidin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methoxy group at the 2-position and a piperidine ring at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-(piperidin-2-yl)pyridine typically involves the reaction of 2-methoxypyridine with a piperidine derivative. One common method is the nucleophilic substitution reaction where 2-methoxypyridine is treated with piperidine under basic conditions. The reaction can be catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3-(piperidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.
Reduction: The pyridine ring can be reduced to form a piperidine ring.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or iodine (I2).
Major Products Formed
Oxidation: Formation of 2-hydroxy-3-(piperidin-2-yl)pyridine or 2-formyl-3-(piperidin-2-yl)pyridine.
Reduction: Formation of 2-methoxy-3-(piperidin-2-yl)piperidine.
Substitution: Formation of 2-halo-3-(piperidin-2-yl)pyridine derivatives.
Scientific Research Applications
2-Methoxy-3-(piperidin-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-(piperidin-2-yl)pyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The methoxy and piperidine groups contribute to the compound’s ability to interact with hydrophobic and hydrophilic regions of the target molecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyridine: Lacks the piperidine ring, making it less versatile in terms of biological activity.
3-(Piperidin-2-yl)pyridine: Lacks the methoxy group, which can affect its solubility and reactivity.
2-Methoxy-3-(piperidin-4-yl)pyridine: Similar structure but with the piperidine ring attached at a different position, leading to different chemical and biological properties.
Uniqueness
2-Methoxy-3-(piperidin-2-yl)pyridine is unique due to the presence of both the methoxy and piperidine groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
2-methoxy-3-piperidin-2-ylpyridine |
InChI |
InChI=1S/C11H16N2O/c1-14-11-9(5-4-8-13-11)10-6-2-3-7-12-10/h4-5,8,10,12H,2-3,6-7H2,1H3 |
InChI Key |
PPCPXBJJOCVDHL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=N1)C2CCCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(Tert-butoxy)carbonyl]-4-chlorobenzoicacid](/img/structure/B13569579.png)
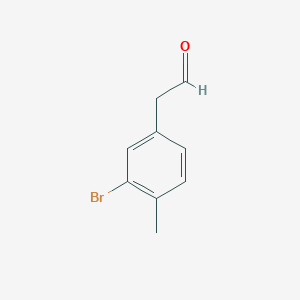
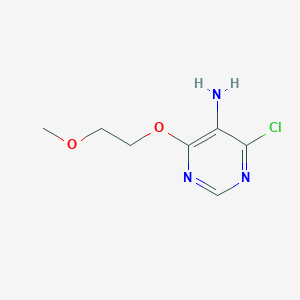


![3-Bromo-8-chloroimidazo[1,5-a]pyridine](/img/structure/B13569609.png)

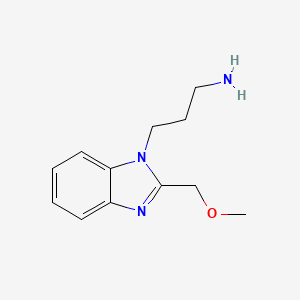
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,2H,3H-pyrrolo[3,4-c]pyridine-6-carboxylic acid](/img/structure/B13569628.png)

